(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine
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Overview
Description
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine is a complex organic compound characterized by its imidazo[1,5-A]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine typically involves multi-step organic reactions. The process begins with the formation of the imidazo[1,5-A]pyridine core, followed by the introduction of the nitrophenyl group and the hydroxylamine moiety. Common reagents used in these steps include various nitrating agents, reducing agents, and coupling reagents under controlled conditions of temperature and pH.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-A]pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine: shares similarities with other imidazo[1,5-A]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.
Properties
Molecular Formula |
C14H10N4O3 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(NZ)-N-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10N4O3/c19-15-9-12-13-6-1-2-7-17(13)14(16-12)10-4-3-5-11(8-10)18(20)21/h1-9,19H/b15-9- |
InChI Key |
HQJRWWYFONHZFL-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=N\O |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
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